molecular formula C9H10N2O4 B1391577 N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 1211503-74-0

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B1391577
CAS No.: 1211503-74-0
M. Wt: 210.19 g/mol
InChI Key: FGLJAMZQXJCEQV-UHFFFAOYSA-N
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Description

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound that belongs to the class of benzodioxane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the reaction of 1,4-benzodioxane-6-amine with methylating agents and nitrating agents under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with methyl iodide in the presence of a base such as potassium carbonate to yield N-methyl-1,4-benzodioxane-6-amine. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-methyl-7-amino-2,3-dihydro-1,4-benzodioxin-6-amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-methyl-7-amino-2,3-dihydro-1,4-benzodioxin-6-amine.

    Substitution: Formation of various substituted benzodioxane derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzodioxane: A parent compound with similar structural features but lacking the nitro and methyl groups.

    N-methyl-1,4-benzodioxane-6-amine: Similar to N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine but without the nitro group.

    7-nitro-1,4-benzodioxane-6-amine: Similar to this compound but without the methyl group.

Uniqueness

This compound is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties.

Biological Activity

N-methyl-7-nitro-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound belonging to the class of benzodioxane derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realms of antibacterial and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10N2O4
  • Molecular Weight : 198.19 g/mol
  • CAS Number : 1211503-74-0

Antibacterial Activity

This compound and its analogs have been shown to exhibit significant antibacterial properties, particularly against bacterial biofilms. The mechanism appears to involve:

  • Inhibition of Biofilm Formation : Similar compounds have demonstrated the ability to disrupt biofilm integrity, which is crucial for bacterial survival in hostile environments.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds related to benzodioxane structures. Notably:

  • α-glucosidase Inhibition : Some derivatives have shown substantial inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. This property is particularly relevant for managing Type 2 diabetes mellitus (T2DM) by slowing down glucose absorption .
  • Acetylcholinesterase Inhibition : While the activity against acetylcholinesterase (AChE) was weaker, it suggests potential implications for neurodegenerative diseases like Alzheimer's disease .

Synthesis and Testing

A study synthesized various sulfonamide derivatives containing benzodioxane moieties and tested their biological activities. The results indicated that:

CompoundTarget EnzymeInhibition Activity
Compound Aα-glucosidaseHigh
Compound BAChELow
N-methyl-7-nitro derivativeα-glucosidaseModerate

These findings align with the hypothesis that structural modifications can enhance biological activity against specific targets .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to exhibit distinct biological properties compared to its analogs:

CompoundKey FeaturesBiological Activity
1,4-BenzodioxaneNo nitro/methyl groupsLimited antibacterial activity
N-methyl-1,4-benzodioxane-6-amineMethyl group presentModerate antibacterial activity
N-methyl-7-nitro derivativeNitro and methyl groupsEnhanced antibacterial and enzyme inhibition

This comparison highlights how the presence of both nitro and methyl groups contributes to the compound's enhanced biological activities .

Properties

IUPAC Name

N-methyl-6-nitro-2,3-dihydro-1,4-benzodioxin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-6-4-8-9(15-3-2-14-8)5-7(6)11(12)13/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLJAMZQXJCEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1[N+](=O)[O-])OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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